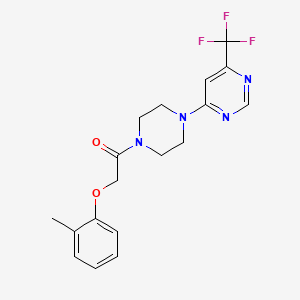![molecular formula C15H14N2O B2679963 N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine CAS No. 2230806-88-7](/img/structure/B2679963.png)
N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine” is a chemical compound with the molecular formula C15H14N2O . It has a molecular weight of 238.29 .
Molecular Structure Analysis
The molecular structure of “N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine” can be inferred from its InChI code: 1S/C15H14N2O/c18-17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,15-18H .Chemical Reactions Analysis
While specific chemical reactions involving “N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine” are not detailed in the retrieved documents, related compounds have been studied. For example, (1H-indol-3-yl)methyl electrophiles have been used in nucleophilic substitutions at the α-position of the indole .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine” include a molecular weight of 238.29 . Further details about its physical and chemical properties are not available in the retrieved documents.Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus .
Anticancer Potential
Indole compounds have been investigated for their role in cancer treatment:
- Compound 7d induced cell apoptosis, arrested cells in the G2/M phase, and inhibited tubulin polymerization, making it a potential agent for developing tubulin polymerization inhibitors .
Antimicrobial Properties
Indole derivatives exhibit antimicrobial activity:
- N-((1-methyl-1H-indol-3-yl)methyl)benzamide derivatives were tested for antibacterial and antimycobacterial effects .
- These compounds showed in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv , Mycobacterium smegmatis , and Mycobacterium fortuitum .
Plant Hormone Mimicry
Indole-3-acetic acid: , a plant hormone produced from tryptophan degradation, plays a critical role in plant growth and development .
Orientations Futures
The future directions for “N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine” and related compounds could involve further development of tubulin polymerization inhibitors . Additionally, the rapid generation and substitution of (1H-indol-3-yl)methyl electrophiles in a microflow reactor could be a promising direction for the synthesis of various indole derivatives .
Propriétés
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,15-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBCYMLKQCKXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

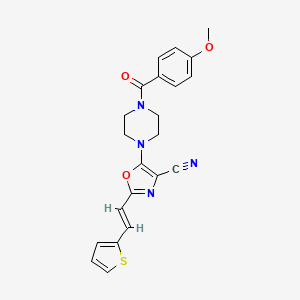

![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide](/img/structure/B2679884.png)
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-benzyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2679885.png)

![5-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2679890.png)
![1-{[1-(2-chlorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B2679892.png)
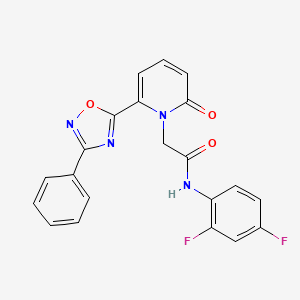
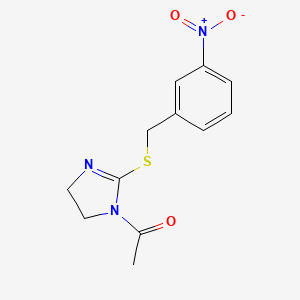

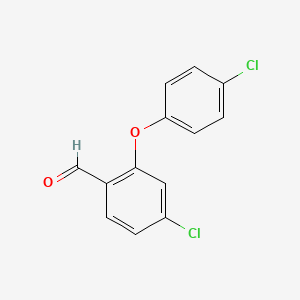
![N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2679900.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2679902.png)
